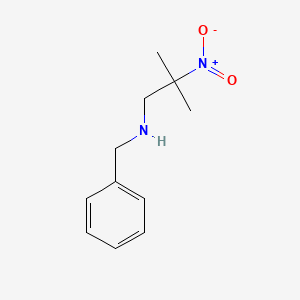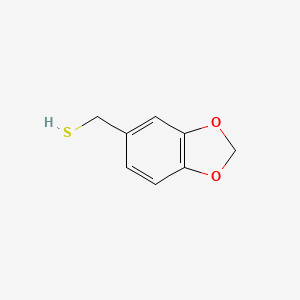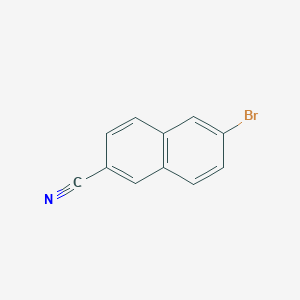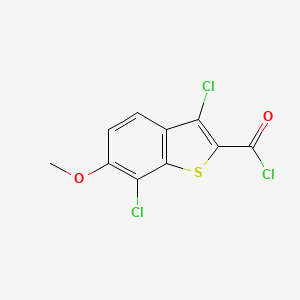
1-(Pyridin-3-yl)imidazolidin-2-one
概要
説明
1-(Pyridin-3-yl)imidazolidin-2-one is a heterocyclic compound with the molecular formula C8H9N3O. It features a pyridine ring attached to an imidazolidinone moiety.
作用機序
Target of Action
Imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They are known to interact with a variety of biological targets, depending on the specific substitutions on the imidazolidin-2-one ring .
Mode of Action
Imidazolidin-2-ones are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acid residues in the target proteins . The specific interactions would depend on the exact nature of the target and the substituents on the imidazolidin-2-one ring .
Biochemical Pathways
Imidazolidin-2-ones and their analogues are known to be involved in a variety of biochemical pathways, depending on their specific targets . They can affect the function of enzymes, receptors, ion channels, and other proteins, leading to downstream effects on cellular signaling, metabolism, and other processes .
Result of Action
Given the structural motifs of imidazolidin-2-ones, they are known to have a broad range of effects, depending on their specific targets and the cellular context . These effects can include changes in enzyme activity, alterations in cellular signaling, modulation of ion channel function, and other effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability of the compound and its interactions with its targets .
準備方法
Synthetic Routes and Reaction Conditions
1-(Pyridin-3-yl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with ethyl isocyanate, followed by cyclization to form the imidazolidinone ring . Another method includes the direct incorporation of the carbonyl group into 1,2-diamines .
Industrial Production Methods
Industrial production methods for this compound typically involve catalytic processes to enhance yield and efficiency. Catalytic strategies such as metal catalysis and organocatalysis are employed to facilitate the formation of the imidazolidinone ring .
化学反応の分析
Types of Reactions
1-(Pyridin-3-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazolidinone ring to imidazolidine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, imidazolidine derivatives, and substituted pyridine derivatives .
科学的研究の応用
1-(Pyridin-3-yl)imidazolidin-2-one has a wide range of scientific research applications:
類似化合物との比較
Similar Compounds
Similar compounds to 1-(Pyridin-3-yl)imidazolidin-2-one include:
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Benzimidazole: A fused heterocyclic compound containing a benzene ring fused to an imidazole ring.
Thiazolidinone: A heterocyclic compound containing a thiazolidine ring.
Uniqueness
This compound is unique due to its combination of a pyridine ring and an imidazolidinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
1-pyridin-3-ylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-8-10-4-5-11(8)7-2-1-3-9-6-7/h1-3,6H,4-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBVHFJJWWZJHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564520 | |
| Record name | 1-(Pyridin-3-yl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56205-14-2 | |
| Record name | 1-(Pyridin-3-yl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














